molecular formula C14H28N2O4Si3 B13834329 4-Pyrimidinecarboxylic acid, 2,6-bis(trimethylsiloxy)-, trimethylsilyl ester CAS No. 31111-36-1

4-Pyrimidinecarboxylic acid, 2,6-bis(trimethylsiloxy)-, trimethylsilyl ester

Cat. No.: B13834329
CAS No.: 31111-36-1
M. Wt: 372.64 g/mol
InChI Key: QOXWEKWDMOZSFV-UHFFFAOYSA-N
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Description

2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple trimethylsilyloxy groups attached to a pyrimidine ring, making it a valuable reagent in organic synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine, which facilitates the formation of the trimethylsilyloxy groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyloxy groups enhance its reactivity, allowing it to participate in a wide range of transformations. Molecular targets and pathways include interactions with enzymes and other biomolecules, facilitating the study of complex biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester stands out due to its unique pyrimidine core and the specific arrangement of trimethylsilyloxy groups. This structural uniqueness imparts distinct reactivity and functional properties, making it particularly valuable in specialized research applications .

Properties

CAS No.

31111-36-1

Molecular Formula

C14H28N2O4Si3

Molecular Weight

372.64 g/mol

IUPAC Name

trimethylsilyl 2,6-bis(trimethylsilyloxy)pyrimidine-4-carboxylate

InChI

InChI=1S/C14H28N2O4Si3/c1-21(2,3)18-12-10-11(13(17)19-22(4,5)6)15-14(16-12)20-23(7,8)9/h10H,1-9H3

InChI Key

QOXWEKWDMOZSFV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC(=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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